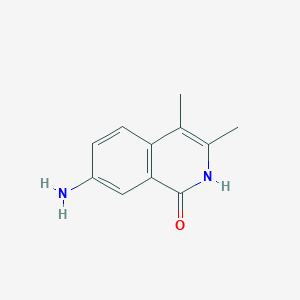
7-Amino-3,4-dimethylisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-3,4-dimethylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an amino group at the 7th position and two methyl groups at the 3rd and 4th positions on the isoquinoline ring, along with a ketone group at the 1st position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,4-dimethylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3,4-dimethylbenzaldehyde, the compound can be synthesized via a multi-step process involving nitration, reduction, and cyclization reactions.
Nitration: 3,4-Dimethylbenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Cyclization: The resulting intermediate undergoes cyclization under acidic or basic conditions to form the isoquinoline ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
7-Amino-3,4-dimethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various acylated or alkylated derivatives.
科学研究应用
7-Amino-3,4-dimethylisoquinolin-1(2H)-one has several scientific research applications across different fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Amino-3,4-dimethylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
相似化合物的比较
Similar Compounds
7-Aminoisoquinolin-1(2H)-one: Lacks the methyl groups at the 3rd and 4th positions.
3,4-Dimethylisoquinolin-1(2H)-one: Lacks the amino group at the 7th position.
7-Amino-3-methylisoquinolin-1(2H)-one: Has only one methyl group at the 3rd position.
Uniqueness
7-Amino-3,4-dimethylisoquinolin-1(2H)-one is unique due to the presence of both the amino group and two methyl groups on the isoquinoline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
333458-51-8 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
7-amino-3,4-dimethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H12N2O/c1-6-7(2)13-11(14)10-5-8(12)3-4-9(6)10/h3-5H,12H2,1-2H3,(H,13,14) |
InChI 键 |
QAVWNEIKPOOJSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=O)C2=C1C=CC(=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
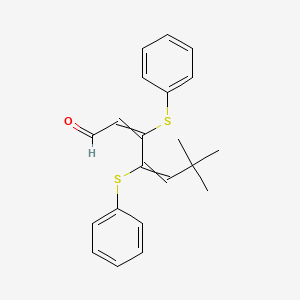
![Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro-](/img/structure/B12580953.png)


![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12580973.png)

![1,1'-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12580997.png)
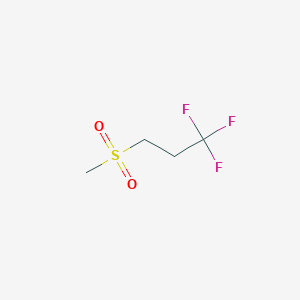
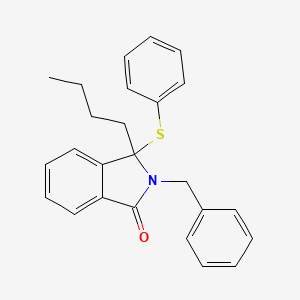
![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)

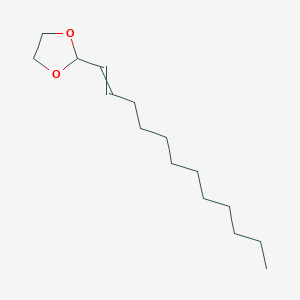
![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)
